

Technical Guide: 3-Amino-2-bromo-4,6-dimethylpyridine (CAS 104829-98-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-bromo-4,6-dimethylpyridine

Cat. No.: B033904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-bromo-4,6-dimethylpyridine is a substituted aminopyridine compound. Aminopyridine derivatives are recognized as versatile building blocks in medicinal chemistry and materials science.^[1] The presence of amino and bromo functional groups on the pyridine ring provides reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.^{[2][3]} While specific biological data for this particular compound is not extensively documented in publicly available literature, the broader class of aminopyridines has been investigated for various therapeutic applications, including as potential agents for neurological disorders, cancer, and inflammatory conditions.^{[2][4]} This guide provides a summary of the known chemical and physical properties, a detailed synthesis protocol, and an overview of the potential applications of the aminopyridine scaffold in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Amino-2-bromo-4,6-dimethylpyridine** is presented in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value
CAS Number	104829-98-3
Molecular Formula	C ₇ H ₉ BrN ₂
Molecular Weight	201.06 g/mol [5]
Appearance	Light yellow solid
Melting Point	Not available
Boiling Point	Not available
Purity	Typically available at ≥95%
InChI	InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
InChIKey	YHCPMPRWVKYCQS-UHFFFAOYSA-N
SMILES	CC1=CC(=C(C(=N1)Br)N)C

Synthesis

A detailed experimental protocol for the synthesis of **3-Amino-2-bromo-4,6-dimethylpyridine** has been reported.[\[6\]](#) The synthesis involves a Hofmann rearrangement of a carboxamide precursor.

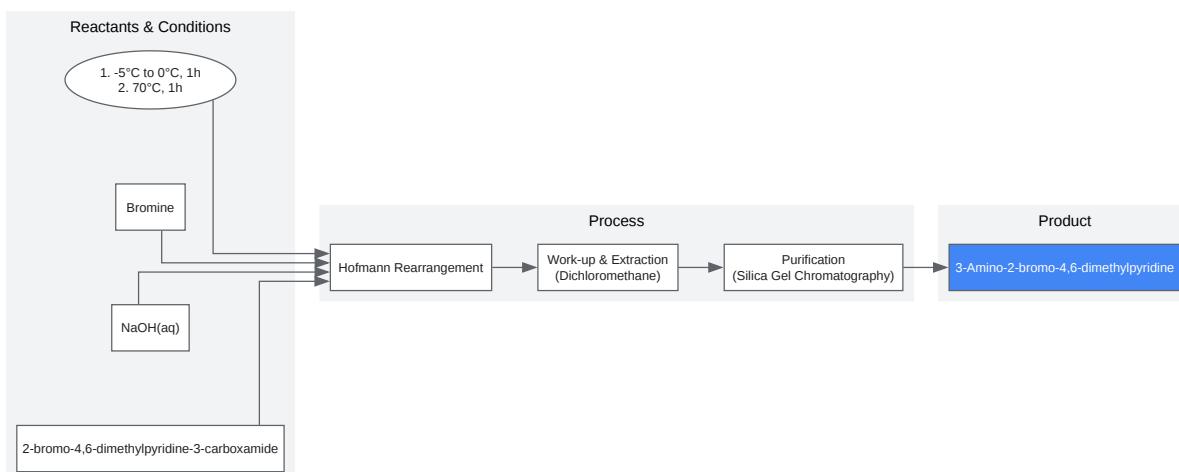
Experimental Protocol

Reaction: Hofmann rearrangement of 2-bromo-4,6-dimethylpyridine-3-carboxamide.

Reagents and Materials:

- 2-bromo-4,6-dimethylpyridine-3-carboxamide
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)

- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate


Procedure:

- An aqueous solution of sodium hydroxide (2.1 g, 52.5 mmol in 21 mL of water) is cooled to -5 °C.
- Bromine (2.8 g, 17.5 mmol) is added slowly dropwise to the cold sodium hydroxide solution.
- 2-bromo-4,6-dimethylpyridine-3-carboxamide (3.19 g, 14 mmol) is added to the mixture all at once.
- The reaction mixture is stirred at 0 °C for 1 hour.
- The mixture is then warmed to 70 °C and stirred for an additional hour.
- After the reaction is complete, the mixture is cooled to room temperature.
- The product is extracted with dichloromethane.
- The organic layer is washed with saturated brine and dried over anhydrous sodium sulfate.
- The solvent is removed by filtration and concentrated.
- The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (2:1) eluent to yield the final product.[\[6\]](#)

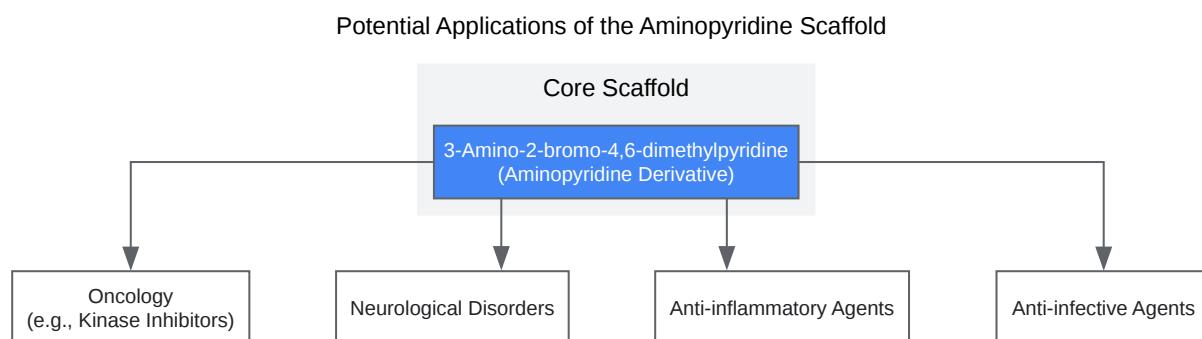
Yield: 2.8 g (100%) of **3-Amino-2-bromo-4,6-dimethylpyridine** as a light yellow solid.[\[6\]](#)

Synthesis Workflow Diagram

Synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Amino-2-bromo-4,6-dimethylpyridine**.


Potential Applications in Drug Discovery

While no specific biological activities have been reported for **3-Amino-2-bromo-4,6-dimethylpyridine**, the aminopyridine scaffold is a common feature in many biologically active compounds. The presence of reactive amino and bromo groups allows for its use as a versatile intermediate in the synthesis of compound libraries for screening.

The general class of aminopyridines has been explored for a variety of therapeutic targets:

- Neurological Disorders: Certain aminopyridine derivatives have been investigated for their effects on the central nervous system.[7]
- Oncology: The aminopyridine core is present in some kinase inhibitors and other anti-cancer agents.[8]
- Inflammatory Diseases: Substituted aminopyridines have been explored for their anti-inflammatory properties.[4]
- Infectious Diseases: This scaffold has been used in the development of agents against protozoan neglected tropical diseases.[9]

Logical Relationship Diagram for Potential Applications

[Click to download full resolution via product page](#)

Caption: Potential therapeutic areas for aminopyridine derivatives.

Conclusion

3-Amino-2-bromo-4,6-dimethylpyridine is a readily synthesizable chemical intermediate. While its specific biological profile remains to be elucidated, its structural features make it a compound of interest for medicinal chemists. The established synthesis protocol provides a clear pathway to obtaining this molecule for further investigation and derivatization. Future research could focus on exploring the biological activities of this compound and its derivatives in various disease models to uncover its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis | High-Purity Pyridine Derivative Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-2-bromo-4,6-dimethylpyridine | C7H9BrN2 | CID 2049307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-2-bromo-4,6-dimethylpyridine | 104829-98-3 [chemicalbook.com]
- 7. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Amino-2-bromo-4,6-dimethylpyridine (CAS 104829-98-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033904#3-amino-2-bromo-4-6-dimethylpyridine-cas-number-104829-98-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com